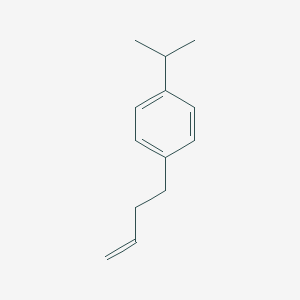

1-(But-3-en-1-yl)-4-(propan-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-enyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-4-5-6-12-7-9-13(10-8-12)11(2)3/h4,7-11H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDYPXADTPQBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612639 | |

| Record name | 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157581-06-1 | |

| Record name | 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Alkyl and Alkenyl Substituted Aromatic Hydrocarbon Chemistry

Alkyl- and alkenyl-substituted aromatic hydrocarbons are fundamental building blocks in organic synthesis and are prevalent in many natural products and industrial chemicals. The benzene (B151609) ring, a stable aromatic system, serves as a versatile scaffold upon which various functional groups can be appended, leading to a diverse range of chemical properties and applications.

The introduction of alkyl and alkenyl substituents onto an aromatic ring significantly influences its electronic and steric properties. numberanalytics.com Alkyl groups, such as the isopropyl group in the target molecule, are generally considered electron-donating groups through an inductive effect (+I) and hyperconjugation. vedantu.com This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene. lumenlearning.com

Synthetic Methodologies and Strategies for 1 but 3 En 1 Yl 4 Propan 2 Yl Benzene

Direct Coupling and Alkylation Approaches

Direct methods for synthesizing the target compound focus on either palladium-catalyzed cross-coupling reactions, which offer high selectivity and functional group tolerance, or classic electrophilic aromatic substitution via Friedel-Crafts alkylation.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. researchgate.net The Suzuki-Miyaura reaction, in particular, has become one of the most utilized methods for this purpose due to its mild reaction conditions and the low toxicity of its reagents and byproducts. researchgate.net

The Suzuki-Miyaura coupling reaction provides a robust route to 1-(but-3-en-1-yl)-4-(propan-2-yl)benzene. This methodology involves the reaction of an organoboron reagent with an organic halide or pseudo-halide, catalyzed by a palladium complex in the presence of a base. researchgate.net For the synthesis of the target molecule, two primary pathways are feasible:

Pathway A: The coupling of 4-isopropylphenylboronic acid with a 4-halobut-1-ene (e.g., 4-bromo-1-butene).

Pathway B: The coupling of a 4-halo-isopropylbenzene (e.g., 4-bromocumene) with a but-3-en-1-ylboronic acid or a corresponding boronic ester derivative.

The reaction typically proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. researchgate.net The success of the Suzuki-Miyaura coupling is highly dependent on the specific choice of catalyst, ligands, base, and solvent system. nih.gov

Optimizing the parameters of the Suzuki-Miyaura coupling is crucial for achieving high yields and selectivity. researchgate.netrsc.org Key variables include the palladium source, the nature of the ligand, the type of base used, the solvent system, and the reaction temperature. rsc.org

Catalyst and Ligand: A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, can be employed. nih.gov The choice of ligand is critical, with electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) often promoting the reaction by facilitating the oxidative addition and reductive elimination steps. researchgate.netrsc.org

Base: The base plays a crucial role in activating the organoboron species for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly used. researchgate.netsciencemadness.org The strength and solubility of the base can significantly impact the reaction rate and yield. researchgate.net

Solvent: The choice of solvent affects the solubility of the reactants and the catalyst, thereby influencing the reaction's efficiency. researchgate.net Common solvents include toluene, ethanol/water mixtures, and tetrahydrofuran (B95107) (THF). researchgate.netsciencemadness.org Aqueous solvent mixtures can often accelerate the reaction. researchgate.net

Temperature: Reaction temperature is a sensitive parameter; higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst decomposition. researchgate.net An optimal temperature, often in the range of 80-110°C, is typically determined experimentally. researchgate.netsciencemadness.org

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | Pd(PPh₃)₄ (5%) | - | Cs₂CO₃ | Dioxane | 90 | 78 |

| 3 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 4 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | THF | 80 | 65 |

| 5 | PdCl₂(dppf) (3%) | - | Na₂CO₃ | DMF | 110 | 72 |

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring through electrophilic aromatic substitution. mt.com This reaction involves treating an aromatic compound with an alkylating agent, such as an alkyl halide or an alcohol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or an acid like H₂SO₄. mt.comnih.gov

The synthesis of this compound can be approached by the Friedel-Crafts alkylation of cumene (B47948) (propan-2-ylbenzene) with an appropriate C4 electrophile. Using an alkenol, such as but-3-en-1-ol, as the alkylating agent is a viable strategy. In the presence of a strong acid catalyst, the alcohol is protonated, and subsequent loss of water generates a carbocation. youtube.com This carbocation then acts as the electrophile, which is attacked by the electron-rich aromatic ring of cumene.

However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation. libretexts.orglibretexts.org When but-3-en-1-ol is used, the initially formed primary carbocation is highly prone to rearrangement, which can lead to a mixture of products. Another issue is polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation. libretexts.orgcerritos.edu

Controlling the selectivity of the Friedel-Crafts alkylation is critical. The isopropyl group on the cumene ring is an ortho-, para-directing group due to its electron-donating nature. numberanalytics.com Therefore, the incoming butenyl group can attach at either the ortho or para position relative to the isopropyl group. The formation of the desired para-isomer, this compound, is often favored due to reduced steric hindrance compared to the ortho position. numberanalytics.com

Several strategies can be employed to optimize the reaction conditions and enhance regioselectivity: numberanalytics.com

Temperature Control: Lowering the reaction temperature can improve regioselectivity. numberanalytics.com At lower temperatures, the reaction is more sensitive to the steric differences between the ortho and para positions, thus favoring the formation of the less sterically hindered para product.

Stoichiometry: Using a large excess of the aromatic substrate (cumene) can help to minimize polyalkylation, a common side reaction where the alkylated product reacts further. libretexts.org By ensuring cumene is present in a much higher concentration than the alkylating agent, the probability of the electrophile reacting with the starting material rather than the product is increased.

Catalyst Selection: The choice of Lewis acid catalyst and its concentration can also influence the outcome of the reaction. numberanalytics.com Milder catalysts may offer better control over the reaction's selectivity.

| Entry | Cumene:Alkenol Ratio | Catalyst | Temperature (°C) | Para:Ortho Ratio | Overall Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:1 | AlCl₃ | 25 | 2:1 | 45 |

| 2 | 5:1 | AlCl₃ | 25 | 3:1 | 60 |

| 3 | 5:1 | AlCl₃ | 0 | 5:1 | 55 |

| 4 | 10:1 | AlCl₃ | -10 | 8:1 | 50 |

| 5 | 5:1 | FeCl₃ | 0 | 4:1 | 48 |

Friedel-Crafts Alkylation Techniques

Chemo-Enzymatic Synthesis for Structurally Related Propenylbenzene Derivatives

Chemo-enzymatic approaches combine the selectivity of biocatalysts with the efficiency of chemical reactions, providing a powerful toolkit for the synthesis of complex molecules. livescience.io These methods are particularly valuable for the synthesis of propenylbenzene derivatives, which are found in many essential oils and are used in the flavor, fragrance, and pharmaceutical industries. livescience.iofrontiersin.org A common chemo-enzymatic strategy involves an initial enzymatic epoxidation of the alkene moiety, followed by hydrolysis to the corresponding diol. frontiersin.orgnih.gov

Lipase-Catalyzed Epoxidation

Lipase-catalyzed epoxidation is a green and efficient method for the conversion of alkenes to epoxides. rsc.org This reaction typically utilizes a lipase (B570770), such as the immobilized Candida antarctica lipase B (Novozym 435), to catalyze the in situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. nih.govresearchgate.net The peroxy acid then acts as an oxidizing agent to epoxidize the double bond of the alkene. nih.govresearchgate.net This method is advantageous as it avoids the use of pre-formed peroxy acids, which can be hazardous, and often proceeds under mild conditions with high yields. nih.gov

The general mechanism for lipase-catalyzed epoxidation involves the perhydrolysis of a carboxylic acid to form a peroxy acid, which then epoxidizes the alkene via the Prilezhaev reaction. nih.govresearchgate.net

Table 1: Key Parameters in Lipase-Catalyzed Epoxidation of Alkenes

| Parameter | Description | Typical Values/Conditions |

| Lipase | Biocatalyst for peroxy acid formation | Novozym 435 (immobilized Candida antarctica lipase B) |

| Oxidant | Source of oxygen for epoxidation | Hydrogen peroxide (H₂O₂) |

| Acyl Donor | Carboxylic acid for peroxy acid formation | Phenylacetic acid, n-caprylic acid |

| Solvent | Reaction medium | Toluene, ethyl acetate, n-hexane |

| Temperature | Reaction temperature | 30-40°C |

| Yield | Efficiency of the reaction | 75-99% |

This table summarizes common parameters and conditions for lipase-catalyzed epoxidation of various alkenes, which can be adapted for the synthesis of derivatives of this compound. nih.govtandfonline.com

Epoxide Hydrolysis Methods

Following epoxidation, the resulting epoxide can be hydrolyzed to a vicinal diol. This can be achieved through either chemical or enzymatic methods. Acid-catalyzed hydrolysis is a common chemical method, though it can sometimes lead to side reactions. researchgate.net

Enzymatic hydrolysis, employing epoxide hydrolases (EHs), offers a highly selective alternative. nih.govnih.gov EHs catalyze the addition of a water molecule to the epoxide ring, yielding the corresponding diol, often with high enantioselectivity. nih.govnih.gov The mechanism of EHs involves a nucleophilic attack by an active site residue (often an aspartate) on one of the epoxide carbons, followed by hydrolysis of the resulting enzyme-substrate intermediate. nih.gov This enzymatic approach is particularly useful for the synthesis of chiral diols, which are valuable building blocks in organic synthesis. nih.gov

Whole-Cell Biotransformations

Whole-cell biotransformations utilize intact microbial cells as biocatalysts, offering several advantages over the use of isolated enzymes. acs.orgopenresearchlibrary.org These systems can perform multi-step reactions and regenerate necessary cofactors in situ. acs.org In the context of aromatic compounds, whole-cell systems can be engineered to perform a variety of transformations, including hydroxylations, oxidations, and reductions. acs.orgnih.gov

For the synthesis of derivatives of this compound, whole-cell biotransformations could be employed to introduce functional groups onto the aromatic ring or to modify the alkyl side chain. For instance, engineered E. coli or Rhodococcus species could be used to hydroxylate the benzene (B151609) ring at a specific position. acs.orgnih.gov

Derivatization Strategies for Advanced Synthesis

Derivatization is a key strategy for modifying the properties of a lead compound and for probing its structure-activity relationships. This can involve the introduction of halogens or isotopic labels.

Synthesis of Halogenated Analogs and their Synthetic Utility

The introduction of halogen atoms into the aromatic ring of this compound can significantly alter its electronic and steric properties. Halogenated aromatic compounds are often synthesized via electrophilic aromatic substitution reactions, such as bromination or chlorination, using appropriate reagents and catalysts. nih.govresearchgate.net For example, the Knoevenagel condensation of a halogen-substituted benzaldehyde (B42025) with a suitable active methylene (B1212753) compound is a common route to halogenated phenylpropenoates. researchgate.net

Halogenated analogs of this compound can serve as versatile intermediates for further synthetic transformations. The halogen atom can be readily displaced by other functional groups through nucleophilic aromatic substitution or can participate in cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to form more complex molecules. nih.gov

Isotopic Labeling for Mechanistic Elucidation (e.g., Deuteration)

Isotopic labeling, particularly with deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful tool for elucidating reaction mechanisms and for metabolic studies. nih.govacs.org By selectively replacing hydrogen atoms with deuterium in this compound, it is possible to track the fate of specific atoms during a chemical or biological transformation. acs.org

The synthesis of deuterated aromatic compounds can be achieved through various methods, including acid-catalyzed H-D exchange or by using deuterated starting materials. The analysis of the products of reactions involving isotopically labeled compounds, typically by mass spectrometry or NMR spectroscopy, can provide valuable insights into reaction pathways and the formation of intermediates. acs.orgscripps.edu

Chemical Reactivity and Transformation Studies of 1 but 3 En 1 Yl 4 Propan 2 Yl Benzene

Oxidation Reactions

The presence of two alkyl side chains and a terminal double bond in 1-(but-3-en-1-yl)-4-(propan-2-yl)benzene offers multiple sites for oxidation. The selectivity of these reactions is influenced by the choice of oxidizing agents and reaction conditions.

Selective Oxidation of Alkyl Chains to Carboxylic Acids

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, are known to oxidize alkyl side chains of benzene (B151609) rings to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. In the case of this compound, both the isopropyl and the butenyl groups have benzylic hydrogens, making them susceptible to this transformation.

Under harsh oxidative conditions, it is expected that both alkyl chains would be cleaved at the benzylic position, leading to the formation of terephthalic acid. However, selective oxidation could potentially be achieved under carefully controlled conditions. For instance, milder conditions might favor the oxidation of the more reactive benzylic position.

Furthermore, the terminal double bond in the butenyl chain is also a site of high reactivity towards oxidation. Strong oxidizing agents can cleave the double bond, which would ultimately lead to the formation of 4-(4-isopropylphenyl)propanoic acid.

Table 1: Predicted Products of a Variety of Oxidation Reactions

| Oxidizing Agent | Target Site | Predicted Major Product |

|---|---|---|

| Hot, acidic KMnO₄ | Both alkyl chains | Terephthalic acid |

| O₃, then Zn/H₂O | Terminal double bond | 3-(4-isopropylphenyl)propanal |

Reactivity at the Benzylic Position

The benzylic positions—the carbon atoms directly attached to the benzene ring—are particularly reactive due to the resonance stabilization of intermediates (radicals, carbocations, or carbanions) formed at these sites. In this compound, there are two such positions: the methine carbon of the isopropyl group and the methylene (B1212753) carbon of the butenyl group.

Reactions such as benzylic bromination, typically carried out using N-bromosuccinimide (NBS) with a radical initiator, are expected to proceed selectively at the benzylic position that leads to the most stable radical intermediate. The stability of the benzylic radical is influenced by hyperconjugation and steric factors. The tertiary benzylic position of the isopropyl group would likely be more reactive towards radical halogenation than the secondary benzylic position of the butenyl chain.

Steric Hindrance Effects on Oxidation

Steric hindrance can play a significant role in directing the outcome of oxidation reactions. The isopropyl group, being bulkier than the butenyl chain, might sterically hinder the approach of an oxidizing agent to its own benzylic position or to the adjacent aromatic ring positions.

In reactions involving bulky oxidizing agents, it is plausible that the more accessible benzylic position of the butenyl chain would react preferentially. Conversely, with smaller reagents, the inherent electronic reactivity of the tertiary benzylic position of the isopropyl group might dominate. The interplay between steric and electronic effects would therefore be a key determinant of the reaction's regioselectivity.

Carbon-Carbon Bond Formation and Cyclization

The terminal alkene moiety in the butenyl chain is a key functional group for carbon-carbon bond formation and cyclization reactions.

Allylation Reactions

The term "allylation reactions" in the context of this molecule would primarily refer to reactions where the butenyl group itself acts as an allylating agent after suitable activation, or where another allyl group is added to the molecule. A more relevant transformation for the existing structure is the functionalization at the allylic position (the carbon adjacent to the double bond).

Allylic functionalization can be achieved through various methods, including radical-based reactions. For example, allylic bromination with NBS would introduce a bromine atom at the carbon adjacent to the double bond, creating a reactive intermediate for subsequent nucleophilic substitution reactions and carbon-carbon bond formation.

Cycloaddition Reactions Involving the Alkene Moiety

The terminal double bond of the butenyl group can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The butenyl group in this compound is attached to an electron-donating alkylbenzene moiety, making it relatively electron-rich. Therefore, it would be expected to be a more suitable dienophile for reactions with electron-deficient dienes (an inverse-electron-demand Diels-Alder reaction).

For a normal-demand Diels-Alder reaction, the reactivity of the alkene could be enhanced by the presence of electron-withdrawing groups, which are absent in this molecule. Consequently, forcing conditions, such as high temperature or pressure, or the use of a Lewis acid catalyst, might be necessary to promote its participation in such cycloadditions.

Table 2: Predicted Cycloaddition Reaction Outcomes

| Diene | Reaction Type | Predicted Product |

|---|---|---|

| Tetrachlorocyclopentadienone | Inverse-electron-demand Diels-Alder | A substituted bicyclic adduct |

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tcichemicals.comresearchgate.netnih.gov Given the presence of a terminal alkene, this compound is a viable substrate for several types of MCRs.

One potential application is in radical-mediated three-component couplings. For instance, the terminal double bond could react with a radical species generated from a suitable initiator and an alkyl halide, which then could be trapped by an electron-deficient alkene. This would lead to the formation of a complex carbon skeleton in a single operation.

Another possibility is its participation in transition-metal-catalyzed MCRs. For example, in a palladium-catalyzed process, the alkene could undergo carbopalladation, and the resulting organopalladium intermediate could be trapped by another coupling partner, such as an organometallic reagent or a carbon monoxide molecule followed by an amine or alcohol (e.g., aminocarbonylation or alkoxycarbonylation).

Table 1: Plausible Multicomponent Reactions Involving this compound

| Reaction Type | Potential Reactants | Expected Product Class | Catalyst/Conditions |

| Radical-mediated three-component coupling | Alkyl iodide, electron-deficient alkene | Functionalized alkylbenzene | Radical initiator (AIBN), heat or light |

| Palladium-catalyzed carbene/alkene/alkyne coupling | A diazo compound, an alkyne | Densely functionalized cyclopentene (B43876) derivative | Pd(0) catalyst |

| Nickel-catalyzed reductive coupling | An aryl halide, a reducing agent | Cross-coupled product with a new C-C bond | Ni(II) catalyst, ligand, reducing agent |

This table presents hypothetical reaction schemes based on known reactivities of similar substrates.

Catalytic Activation and Rearrangements

The dual functionality of this compound, featuring both an sp2 C-H bond on the aromatic ring and a terminal alkene, makes it a rich substrate for various catalytic activation and rearrangement reactions.

Transition Metal Catalysis (e.g., Copper, Palladium, Ruthenium, Gold)

Transition metals are expected to catalyze a variety of transformations on this molecule.

Palladium: Palladium catalysts are well-known for their ability to mediate a wide range of reactions on alkenes and arenes. For this compound, palladium catalysis could facilitate isomerization of the terminal double bond to internal positions, leading to more thermodynamically stable isomers. researchgate.net Additionally, Wacker-type oxidation could convert the terminal alkene to a methyl ketone.

Ruthenium: Ruthenium catalysts are particularly effective for olefin metathesis. In the presence of a suitable ruthenium catalyst, this compound could undergo self-metathesis to yield a longer-chain diene and ethylene (B1197577) gas. Cross-metathesis with other alkenes would provide a route to more complex structures. Ruthenium is also known to catalyze the isomerization of allylarenes. researchgate.net

Copper: Copper catalysts could be employed in atom transfer radical addition (ATRA) reactions, where a haloalkane is added across the double bond.

Gold: Gold catalysts, particularly in their cationic form, are powerful π-acids and could activate the double bond towards nucleophilic attack. nih.gov For example, in the presence of water or an alcohol, this could lead to Markovnikov hydration or etherification products, respectively.

Mechanistic Studies of Metal Migration (e.g., 1,4-Palladium, 1,3-Halogen, 1,3-Alkyl)

Rearrangements involving the migration of metallic or other groups are plausible in the reactions of this compound.

1,4-Palladium Migration: In certain palladium-catalyzed reactions, a 1,4-palladium migration could occur. For instance, if an ortho-C-H bond of the benzene ring is activated by a palladium catalyst, the resulting palladacycle could undergo insertion of the tethered alkene. Subsequent β-hydride elimination and reinsertion could lead to a species where the palladium has effectively migrated along the carbon chain.

Allylic Rearrangements: If the terminal alkene is isomerized to an internal position, it creates an allylic system. Subsequent reactions, such as nucleophilic substitution, could proceed through a π-allylpalladium intermediate, which can be attacked at either end, leading to rearranged products. researchgate.net

Carbocationic Intermediates in Reactions

The structure of this compound is susceptible to the formation of carbocationic intermediates, particularly through electrophilic addition to the double bond or the aromatic ring.

Alkene Protonation: In the presence of a strong acid, the terminal alkene can be protonated to form a secondary carbocation. This carbocation can then be trapped by a nucleophile, undergo elimination to form an internal alkene, or rearrange to a more stable carbocation if possible (though significant rearrangement is unlikely in this specific structure). msu.edupressbooks.publhsciencemansa.org

Friedel-Crafts Type Reactions: The benzene ring can act as a nucleophile in intramolecular Friedel-Crafts reactions. msu.edu Protonation of the alkene would generate a carbocation that could be attacked by the electron-rich aromatic ring, leading to cyclized products like substituted tetralins. The isopropyl group is an activating, ortho-, para-director which would favor attack at the positions ortho to it. youtube.com

Table 2: Potential Products from Carbocationic Intermediates

| Reaction Type | Intermediate | Potential Product(s) |

| Acid-catalyzed hydration | Secondary carbocation at C2 of the butyl chain | 4-(4-isopropylphenyl)butan-2-ol |

| Intramolecular Friedel-Crafts alkylation | Secondary carbocation at C2 of the butyl chain | 1,6-dimethyl-1,2,3,4-tetrahydronaphthalene |

This table illustrates expected products based on established carbocation chemistry.

C-H Bond Activation and Functionalization

Direct C-H bond activation is a powerful tool for molecular functionalization that avoids the need for pre-functionalized substrates. researchgate.netresearchgate.netescholarship.org Both the aromatic and aliphatic C-H bonds in this compound are potential targets.

Aromatic C-H Activation: Transition metal catalysts, particularly those of palladium, rhodium, and iridium, can activate the C-H bonds of the benzene ring. nycu.edu.tw The alkene moiety could serve as a directing group, facilitating the activation of the ortho-C-H bond to form a five-membered metallacycle. This intermediate could then be functionalized with various coupling partners.

Aliphatic C-H Activation: While more challenging, aliphatic C-H bonds can also be activated. For instance, directed C-H activation could potentially occur at the benzylic position of the isopropyl group or at the allylic position if the double bond is isomerized.

General Reaction Mechanisms

Radical Intermediates

Reactions involving this compound can proceed through radical intermediates, particularly involving the butenyl side chain. Radicals are highly reactive species with an unpaired electron, typically generated by homolytic cleavage of a bond, often initiated by heat or light.

The but-3-en-1-yl moiety of the molecule is susceptible to forming radical species. For instance, the abstraction of a hydrogen atom from the carbon adjacent to the double bond (the allylic position) would be energetically favorable due to the resonance stabilization of the resulting radical. However, the primary radical that would be formed from the butenyl chain is the but-3-en-1-yl radical. This radical is a highly reactive intermediate that can participate in various reactions. ontosight.ai

Once formed, these radical intermediates can undergo several transformations:

Polymerization: The radical can initiate polymerization reactions with other molecules of this compound or other unsaturated compounds, leading to the formation of polymeric materials. ontosight.ai

Cyclization: Intramolecular radical cyclization can occur, where the radical center attacks the double bond within the same molecule to form a cyclic product. wikipedia.org This process is a key step in the synthesis of various cyclic compounds. For butenyl radicals, 5-exo cyclization is kinetically favored. wikipedia.org

Substitution: The radical can participate in substitution reactions, replacing a functional group in another molecule. ontosight.ai

The generation of radicals can be achieved through various methods, including the use of radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) in the presence of a radical mediator such as tri-n-butyltin hydride (Bu3SnH). libretexts.orglibretexts.org These conditions facilitate the controlled generation of radicals for synthetic purposes.

Electrophilic Aromatic Substitution

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction of aromatic compounds. uomustansiriyah.edu.iq In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The reactivity and regioselectivity of this substitution are governed by the electronic properties of the substituents already present on the ring: the isopropyl group and the butenyl group.

Both the isopropyl and the butenyl groups are classified as alkyl groups, which are electron-donating groups (EDGs) through an inductive effect. latech.eduwikipedia.org EDGs activate the aromatic ring towards electrophilic attack, making it more nucleophilic than benzene itself. wikipedia.org

Directing Effects:

Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org In this compound, the para position is already occupied by the other substituent. Therefore, electrophilic substitution is expected to occur at the positions ortho to either the isopropyl or the butenyl group.

The directing effects of the two alkyl substituents are summarized in the table below:

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

| Isopropyl | Inductively Donating (+I) | Activating | ortho, para |

| Butenyl | Inductively Donating (+I) | Activating | ortho, para |

Given that both groups are activating and direct to the ortho positions, a mixture of isomeric products is expected. The steric bulk of the substituents will also play a role in the product distribution. The larger isopropyl group may sterically hinder attack at its adjacent ortho positions to a greater extent than the butenyl group, potentially favoring substitution ortho to the butenyl group. wikipedia.orgyoutube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.ukyoutube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen molecule and a Lewis acid catalyst (e.g., FeBr3, AlCl3). uomustansiriyah.edu.iq

Friedel-Crafts Alkylation: Introduction of an additional alkyl group using an alkyl halide and a Lewis acid catalyst. mt.comlibretexts.orgmasterorganicchemistry.com This reaction can be prone to polyalkylation as the newly added alkyl group further activates the ring. libretexts.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com Unlike alkylation, the resulting acyl group is deactivating, preventing further acylation. libretexts.org

The specific conditions of the reaction (temperature, catalyst, solvent) will influence the outcome and the ratio of the resulting isomeric products.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 but 3 En 1 Yl 4 Propan 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(But-3-en-1-yl)-4-(propan-2-yl)benzene, both one-dimensional and two-dimensional NMR experiments provide comprehensive structural data.

One-dimensional NMR spectra offer fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The reported ¹H NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. rsc.org

Aromatic Region: The protons on the benzene (B151609) ring appear as a doublet around δ 7.06 ppm, indicating a 1,4-disubstituted pattern. rsc.org

Vinylic Region: The terminal alkene protons are observed between δ 4.90 and 5.86 ppm. The complex multiplet (δ 5.86-5.70 ppm) corresponds to the internal vinyl proton (-CH=), while the signals for the terminal vinyl protons (=CH₂) appear as distinct doublets around δ 4.98 ppm and δ 4.90 ppm. rsc.org

Aliphatic Region: The spectrum shows several signals corresponding to the isopropyl and butenyl alkyl chains, including the characteristic doublet for the six methyl protons of the isopropyl group at δ 1.16 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum details the carbon framework of the molecule. The spectrum for this compound, recorded in CDCl₃ at 75 MHz, shows ten distinct signals, consistent with the molecular structure. rsc.org

Aromatic Carbons: Signals at δ 146.77, 139.67, 128.77, and 126.80 ppm correspond to the six carbons of the benzene ring. rsc.org

Vinylic Carbons: The two carbons of the double bond are assigned to the signals at δ 138.78 (-CH=) and 115.23 (=CH₂). rsc.org

Aliphatic Carbons: The remaining signals at δ 36.05, 35.42, 34.17, and 24.56 ppm are attributed to the carbons of the butenyl and isopropyl side chains. rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Aromatic CH (4H) | 7.06 | d | 3.6 | 128.77, 126.80 |

| Aromatic C-isopropyl | - | - | - | 146.77 |

| Aromatic C-butenyl | - | - | - | 139.67 |

| -CH=CH₂ | 5.86-5.70 | m | - | 138.78 |

| -CH=CH₂ | 4.98, 4.90 | d, d | 16.8, 9.6 | 115.23 |

| Ar-CH (isopropyl) | 2.58-2.55 | m | - | 34.17 |

| -CH₃ (isopropyl, 6H) | 1.16 | d | 6.0 | 24.56 |

| Ar-CH₂ (butenyl) | 2.53-2.50 | m | - | 35.42 |

| -CH₂- (butenyl) | 2.33-2.20 | m | - | 36.05 |

While direct 2D NMR experimental data for this specific compound is not detailed in the available literature, the application of standard 2D techniques is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting adjacent protons. Expected correlations include those between the protons within the butenyl chain (-CH₂-CH₂-CH=CH₂) and within the isopropyl group (-CH-(CH₃)₂).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignments of its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for establishing the connectivity of the entire molecule. For instance, HMBC would show correlations between the benzylic protons of the butenyl chain (Ar-CH₂) and the aromatic carbons, confirming the attachment point of the side chain to the benzene ring. Similarly, correlations between the isopropyl methine proton and its attached aromatic carbon would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can help determine the spatial arrangement and conformation of the molecule, such as the proximity of the alkyl side chains to the aromatic ring protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₁₃H₁₈. High-resolution mass spectrometry (Electron Ionization, EI+) confirms this composition with a calculated m/z value of 174.1409 for the molecular ion [M]⁺. rsc.org

| Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| C₁₃H₁₈ | [M]⁺ | 174.1409 | 174.0416* |

Note: The reported found value shows significant deviation, which may be a typographical error in the source document. The calculated value is consistent with the compound's structure.

In electron ionization mass spectrometry, the molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. The resulting pattern is a unique fingerprint that helps to identify the molecule's structure. While a specific experimental mass spectrum for this compound is not provided in the search results, a theoretical fragmentation pattern can be predicted based on the known behavior of alkylbenzenes. youtube.com

Benzylic Cleavage: A common fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. For the butenyl chain, this would result in the loss of a propyl radical (•C₃H₅), leading to the formation of a resonance-stabilized benzylic cation.

Tropylium (B1234903) Ion: Substituted benzenes often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com This is a characteristic peak for many aromatic compounds containing a benzyl (B1604629) moiety.

Side-Chain Fragmentation: Cleavage can also occur within the side chains. The loss of an isopropyl group (•CH(CH₃)₂) would generate a fragment ion. Conversely, cleavage of the butenyl chain could lead to an isopropylbenzene (cumene) cation.

| m/z | Possible Fragment Ion Structure | Origin |

|---|---|---|

| 174 | [C₁₃H₁₈]⁺ | Molecular Ion |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from isopropyl group |

| 133 | [M - C₃H₅]⁺ | Benzylic cleavage with loss of allyl radical |

| 119 | [M - C₄H₇]⁺ | Cleavage of the butenyl group |

| 91 | [C₇H₇]⁺ | Rearrangement to Tropylium ion |

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is an ideal method for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In this technique, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded, allowing for positive identification. dtu.dkjeol.com

Liquid Chromatography-Mass Spectrometry (LC/MS): While GC/MS is generally preferred for this type of nonpolar compound, LC/MS could also be employed, likely using a reversed-phase column. LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is highly versatile and can be used for a wide range of compounds, though it is more commonly applied to less volatile or thermally sensitive molecules.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, making this technique an excellent tool for identifying functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where each absorption band corresponds to a specific molecular vibration. For this compound, the FT-IR spectrum would exhibit characteristic bands for the aromatic ring, the alkene group, and the alkyl substituents.

Key expected absorption bands for this compound are summarized in the table below. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the butenyl and propan-2-yl groups are expected just below 3000 cm⁻¹. libretexts.orgresearchgate.net The C=C stretching vibration of the terminal alkene in the butenyl group would give rise to a distinct band around 1640 cm⁻¹. libretexts.org The characteristic aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. spectroscopyonline.com Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds are particularly useful for determining the substitution pattern of the benzene ring. For a 1,4-disubstituted (para) benzene, a strong absorption is typically observed in the 800-850 cm⁻¹ range. spectroscopyonline.com

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 | Medium | =C-H stretching (alkene) |

| ~3030 | Medium-Weak | Ar-H stretching (aromatic) |

| 2960-2850 | Strong | C-H stretching (alkyl) |

| ~1640 | Medium | C=C stretching (alkene) |

| ~1610, ~1580, ~1510 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1460 | Medium | C-H bending (alkyl) |

| ~990, ~910 | Strong | =C-H out-of-plane bending (alkene) |

| ~830 | Strong | Ar-H out-of-plane bending (1,4-disubstitution) |

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, the FT-Raman spectrum would also display characteristic bands. The symmetric vibrations of the molecule, particularly the aromatic ring breathing mode, often produce strong signals in the Raman spectrum. The C=C stretching of the alkene and the aromatic ring are also expected to be Raman active. The symmetric C-H stretching vibrations of the alkyl groups would also be observable.

Interactive Data Table: Predicted FT-Raman Scattering Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Strong | Ar-H stretching (aromatic) |

| ~2920 | Strong | C-H symmetric stretching (alkyl) |

| ~1640 | Strong | C=C stretching (alkene) |

| ~1615 | Very Strong | C=C stretching (aromatic ring) |

| ~1380 | Medium | C-H bending (isopropyl) |

| ~1000 | Strong | Aromatic ring breathing (trigonal) |

| ~830 | Medium | Ar-H out-of-plane bending (1,4-disubstitution) |

A deeper understanding of the vibrational spectrum can be achieved through computational methods. Quantum chemical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and their corresponding normal modes. researchgate.net The Potential Energy Distribution (PED) analysis is a theoretical tool used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.net

For this compound, a PED analysis would allow for a precise assignment of the observed FT-IR and FT-Raman bands. It would help to resolve ambiguities in spectral regions where multiple vibrational modes overlap and to understand the extent of coupling between different vibrations within the molecule. For instance, the C-C stretching modes of the alkyl chains are often coupled with C-H bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. Benzene itself exhibits a weak absorption band around 255-260 nm due to a symmetry-forbidden π → π* transition. up.ac.zashimadzu.com The presence of alkyl substituents on the benzene ring typically causes a slight red shift (bathochromic shift) of this absorption band. up.ac.za For instance, zingiberene, a structurally related natural product with a similar p-substituted alkylbenzene core, shows a λmax around 264 nm. mdpi.compreprints.org Therefore, it is anticipated that this compound will exhibit a primary absorption band in a similar region. The presence of the isolated double bond in the butenyl chain is not expected to significantly affect the position of the main absorption band of the aromatic chromophore, as it is not in conjugation with the benzene ring.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~265 | Low to Medium | π → π | Substituted Benzene Ring |

| ~210 | High | π → π | Substituted Benzene Ring |

X-ray Crystallography for Molecular Geometry

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high accuracy.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of structural information, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles between adjacent bonds.

Torsional angles: The dihedral angles that define the conformation of the molecule, particularly of the flexible butenyl and propan-2-yl side chains.

Planarity of the benzene ring: Confirmation of the aromatic ring's geometry.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including any potential van der Waals forces or C-H···π interactions.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies. While no specific crystallographic data for this compound is publicly available, the general principles of the technique highlight its power in providing an unambiguous determination of molecular geometry. researchgate.netvensel.org

Computational Chemistry and Theoretical Investigations of 1 but 3 En 1 Yl 4 Propan 2 Yl Benzene

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to solve the Schrödinger equation approximately, yielding valuable information about molecular structure and energy. DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for organic molecules, while MP2 provides a higher level of theory by incorporating electron correlation effects, which can be crucial for accurately describing non-covalent interactions and electronic properties.

Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure—its equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

For a flexible molecule like 1-(but-3-en-1-yl)-4-(propan-2-yl)benzene, with multiple rotatable single bonds in its side chains, a simple geometry optimization is insufficient. A thorough conformational analysis is required to identify the various low-energy conformers (rotational isomers) and determine the global minimum energy structure. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds (e.g., C-C bonds in the butenyl chain) and performing a geometry optimization for each starting conformation. The relative energies of these conformers indicate their population at a given temperature. The presence of the long butenyl chain suggests that multiple stable conformers with varying orientations relative to the benzene (B151609) ring likely exist.

Hypothetical Optimized Geometrical Parameters

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific published computational results for this molecule are unavailable. The values are based on typical bond lengths for similar chemical structures.

| Parameter | Bond | Bond Length (Å) |

| Benzene Ring | C-C | ~1.39 - 1.40 |

| Benzene Ring | C-H | ~1.08 |

| Butenyl Chain | C=C | ~1.34 |

| Butenyl Chain | C-C (sp2-sp3) | ~1.50 |

| Butenyl Chain | C-C (sp3-sp3) | ~1.53 |

| Isopropyl Group | C-C | ~1.53 |

| Ring-Chain Link | C(aromatic)-C(alkyl) | ~1.52 |

Once the optimized geometry of the most stable conformer is found, vibrational frequency calculations are performed. These calculations serve two main purposes:

Confirmation of a True Minimum: The calculation confirms that the optimized structure is a true energy minimum (a stable conformer) and not a saddle point (a transition state). A true minimum will have all real (positive) vibrational frequencies, whereas a transition state will have one imaginary frequency.

Prediction of Infrared and Raman Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretching, C=C stretching of the butenyl group, and benzene ring deformations. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. nih.govsolidstatetechnology.us It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and limitations in the theoretical method. researchgate.net

Hypothetical Calculated Vibrational Frequencies

Disclaimer: This table contains representative theoretical vibrational frequencies that would be expected for this molecule, not actual published data. Assignments are based on known group frequencies.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Ring | ~3100 - 3000 |

| Alkene =C-H Stretch | Butenyl Group | ~3080 |

| Aliphatic C-H Stretch | Isopropyl/Butenyl | ~2980 - 2870 |

| C=C Stretch | Butenyl Group | ~1640 |

| Aromatic C=C Stretch | Benzene Ring | ~1600, 1500 |

| CH₂ Scissoring | Butenyl Group | ~1465 |

| CH₃ Bending | Isopropyl Group | ~1450, 1380 |

The accuracy of any quantum chemical calculation is highly dependent on the chosen level of theory (the method, e.g., B3LYP, MP2) and the basis set . A basis set is a set of mathematical functions used to construct the molecular orbitals.

For a molecule of this size, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used. The notations indicate:

6-31G : A split-valence basis set, which provides flexibility for valence electrons.

(d,p) : The addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), which are crucial for describing the correct shape of electron clouds and bond angles.

++ : The addition of diffuse functions, which are important for describing weakly bound electrons and are particularly relevant for calculations involving anions or excited states.

The choice represents a trade-off between accuracy and computational cost. While larger basis sets and higher levels of theory (like MP2 or double-hybrid DFT functionals) yield more accurate results, they are also more computationally demanding. nih.gov A common strategy is to perform initial geometry optimizations and conformational searches with a smaller basis set (e.g., 6-31G(d,p)) and then refine the energies of the most stable conformers with a larger basis set (e.g., 6-311++G(d,p)). rsc.org

Electronic Structure and Molecular Properties

Understanding the electronic structure is key to predicting a molecule's reactivity and optical properties. Analyses like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) provide detailed pictures of electron distribution and interactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com

HOMO : This orbital acts as the electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating higher nucleophilicity.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. acs.org It also corresponds to the lowest energy electronic excitation for the molecule. samipubco.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich benzene ring, as the alkyl and alkenyl groups are electron-donating. The LUMO is expected to be a corresponding π* anti-bonding orbital. The size of the HOMO-LUMO gap will influence the molecule's reactivity in electrophilic aromatic substitution and addition reactions at the butenyl double bond.

Hypothetical FMO Properties (Calculated at B3LYP/6-311++G(d,p) Level)

Disclaimer: The following values are illustrative and not from a specific calculation on this molecule. They are estimated based on similar alkylbenzenes.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.8 to -6.2 |

| LUMO Energy | ~ -0.1 to 0.2 |

| HOMO-LUMO Gap (ΔE) | ~ 5.7 to 6.4 |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. This analysis provides valuable information on:

Charge Distribution: NBO analysis calculates the natural atomic charges on each atom, offering a more chemically meaningful representation of charge distribution than other methods like Mulliken population analysis.

Hyperconjugation and Delocalization: The analysis quantifies the interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions represent electron delocalization, also known as hyperconjugation. pcbiochemres.com The stabilization energy (E(2)) associated with a donor-acceptor interaction indicates its significance. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for analyzing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. readthedocs.iouni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a visual guide to its electron-rich and electron-poor regions. readthedocs.io

For this compound, an MEP map would be expected to reveal specific features based on its structure. The regions around the π-systems of the aromatic benzene ring and the terminal butenyl double bond would exhibit a negative electrostatic potential (typically colored in shades of red and yellow). These areas are characterized by high electron density and are therefore susceptible to electrophilic attack. Conversely, the regions surrounding the hydrogen atoms of the alkyl groups would display a positive electrostatic potential (colored in blue), indicating electron-deficient areas that are attractive to nucleophiles.

Theoretical calculations, for instance using DFT with a basis set like 6-311+G(d,p), would quantify these potential values. The most negative potential (Vmin) would likely be located above the center of the benzene ring and near the C=C double bond, identifying these as the primary sites for interaction with electrophiles. The most positive potential (Vmax) would be associated with the hydrogens of the isopropyl and butenyl chains.

Illustrative Data Table: Calculated MEP Properties (Note: The following data is illustrative of typical computational outputs and is not from published experimental or theoretical work on this specific molecule.)

| Molecular Region | Predicted Potential (kJ/mol) | Implication |

| Benzene Ring (π-system) | -45.5 (Vmin) | High electron density, site for electrophilic attack |

| Butenyl C=C bond (π-system) | -38.2 (Vmin) | Electron-rich, reactive towards electrophiles |

| Isopropyl C-H bonds | +25.8 (Vmax) | Electron-deficient, potential site for radical abstraction |

| Aromatic C-H bonds | +30.1 (Vmax) | Electron-deficient |

Dipole Moment Calculations

The dipole moment (μ) is a measure of the net molecular polarity, which arises from the non-uniform distribution of charge within a molecule. libretexts.org It is a vector quantity, and its magnitude is typically expressed in Debye (D). libretexts.orguzh.ch For molecules with a high degree of symmetry, individual bond dipoles can cancel each other out, resulting in a zero net dipole moment. libretexts.org

This compound is a para-substituted benzene derivative. The two substituents, a butenyl group and an isopropyl group, are both alkyl groups and are considered electron-donating. However, their inductive and hyperconjugative effects are slightly different, which would prevent a perfect cancellation of bond dipoles. Furthermore, the conformational flexibility of the butenyl chain means the molecule is not perfectly symmetric at all times.

Therefore, the molecule is expected to possess a small but non-zero dipole moment. Computational calculations for a structurally similar molecule, p-cymene (4-isopropyltoluene), have determined its dipole moment to be very small, reflecting the similar electron-donating nature of methyl and isopropyl groups. rsc.org A similar result would be anticipated for this compound. DFT calculations would provide the magnitude and direction of this small dipole moment.

Illustrative Data Table: Calculated Dipole Moment (Note: The following data is illustrative of typical computational outputs and is not from published experimental or theoretical work on this specific molecule.)

| Dipole Moment Component | Calculated Value (Debye) |

| μx | 0.15 |

| μy | -0.08 |

| μz | 0.02 |

| μtotal | 0.17 |

Polarizability and Hyperpolarizability for Nonlinear Optical Properties

Polarizability (α) describes the ability of a molecule's electron cloud to be distorted by an external electric field, while hyperpolarizability (β) represents the nonlinear response to such a field. researchgate.net Materials composed of molecules with large hyperpolarizability values can exhibit significant Nonlinear Optical (NLO) properties, which are crucial for applications in optoelectronics and photonics.

The NLO response of organic molecules is often associated with extended π-conjugated systems and the presence of strong electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. This compound contains a benzene ring and an isolated double bond, but it lacks the extensive conjugation and strong donor-acceptor pairs that typically lead to a large NLO response.

Computational methods can predict the components of the polarizability and first hyperpolarizability tensors. For this molecule, the calculated values for both α and β are expected to be modest. The total molecular polarizability (αtot) and the total first hyperpolarizability (βtot) can be derived from the tensor components.

Illustrative Data Table: Calculated Polarizability and Hyperpolarizability (Note: The following data is illustrative of typical computational outputs and is not from published experimental or theoretical work on this specific molecule.)

| Parameter | Calculated Value (a.u.) |

| Polarizability | |

| αxx | 145.3 |

| αyy | 130.1 |

| αzz | 85.6 |

| αtotal | 120.3 |

| First Hyperpolarizability | |

| βxxx | -25.7 |

| βxyy | 8.2 |

| βxzz | 5.1 |

| βyyy | 15.4 |

| βyzz | -3.9 |

| βzzz | -1.5 |

| βtotal | 31.8 x 10-30 cm5/esu |

Reactivity Modeling and Mechanistic Insights

Computational chemistry is instrumental in modeling chemical reactions, allowing for the exploration of reaction mechanisms, identification of intermediates, and calculation of energy barriers that govern reaction rates.

Transition State Identification and Barrier Height Calculations

A key aspect of modeling reactivity is the identification of the transition state (TS), which is the highest energy point along the minimum energy path between reactants and products. researchgate.net The energy difference between the reactants and the transition state is the activation energy or barrier height (Ea), a critical factor determining the reaction rate.

A plausible reaction to model for this compound is the electrophilic addition of a hydrogen halide, such as HBr, across the terminal double bond. The reaction would proceed via a two-step mechanism. The first and rate-determining step is the attack of the π-electrons on the electrophile (H+), forming a carbocation intermediate. libretexts.orglibretexts.org Computational methods can locate the geometry of the transition state for this step and calculate its energy. Following Markovnikov's rule, the more stable secondary carbocation would be the expected intermediate. The calculated barrier height would provide a quantitative estimate of the reaction's feasibility.

Illustrative Data Table: Calculated Energies for Electrophilic Addition of HBr (Note: The following data is illustrative of typical computational outputs and is not from published experimental or theoretical work on this specific molecule.)

| Species | Relative Energy (kJ/mol) |

| Reactants (Molecule + HBr) | 0.0 |

| Transition State (TS) | +55.2 |

| Carbocation Intermediate + Br- | +20.5 |

| Product | -65.8 |

| Calculated Barrier Height (Ea) | +55.2 |

| Calculated Reaction Energy (ΔE) | -65.8 |

Kinetic Isotope Effect (KIE) Predictions

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. stackexchange.com The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step.

In the context of the electrophilic addition of HBr, a primary KIE would not be expected, as no C-H bond is broken in the rate-determining step. However, a small secondary KIE could be predicted. acs.org If the hydrogens on the double bond (C3 or C4 of the butenyl chain) were replaced with deuterium (B1214612), a change in the reaction rate might be observed. This effect arises from changes in the vibrational frequencies of C-H vs. C-D bonds between the ground state and the transition state, often related to a change in hybridization (sp2 to sp3) at the carbon center. echemi.com Computational modeling can predict the KIE by calculating the vibrational frequencies of the isotopically labeled and unlabeled reactants and transition states. A KIE value (kH/kD) close to 1.0 would be expected for this secondary effect.

Illustrative Data Table: Predicted Secondary KIE for Deuterium Substitution (Note: The following data is illustrative of typical computational outputs and is not from published experimental or theoretical work on this specific molecule.)

| Isotopic Substitution Site | Predicted kH (s-1) | Predicted kD (s-1) | Predicted KIE (kH/kD) |

| C4 of butenyl chain (-CH=CH2) | 1.25 x 10-4 | 1.18 x 10-4 | 1.06 |

Solvent Effects on Reactivity (e.g., PCM, CPCM Models)

Reactions are most often carried out in a solvent, which can significantly influence reactivity. Computational models like the Polarizable Continuum Model (PCM) and its conductor-like variant (CPCM) are used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. researchgate.netinorgchemres.org These models are effective at capturing long-range electrostatic interactions between the solute and the solvent. nih.gov

For the electrophilic addition of HBr to this compound, the reaction mechanism involves the formation of a charged carbocation intermediate and a polar transition state. Polar solvents would be expected to stabilize these charged species more effectively than the relatively nonpolar reactants. This stabilization would lower the energy of the transition state, thereby decreasing the activation energy and increasing the reaction rate compared to the gas phase or a nonpolar solvent. By performing calculations with different solvent models, the magnitude of this effect can be quantified.

Illustrative Data Table: Calculated Solvent Effect on Activation Energy (Ea) (Note: The following data is illustrative of typical computational outputs and is not from published experimental or theoretical work on this specific molecule.)

| Solvent (Dielectric Constant, ε) | Calculated Ea (kJ/mol) |

| Gas Phase (ε = 1) | 55.2 |

| Heptane (ε = 1.9) | 51.8 |

| Dichloromethane (ε = 8.9) | 42.1 |

| Ethanol (ε = 24.5) | 38.7 |

Substituent Effects on Reactivity (e.g., Hammett Correlation, Hirshfeld Charges)

The reactivity of the benzene ring in this compound is significantly influenced by the electronic properties of its two substituents: the isopropyl group and the but-3-en-1-yl group. Both are classified as electron-donating groups (EDGs), which activate the aromatic ring toward electrophilic aromatic substitution, making it more reactive than unsubstituted benzene. libretexts.orgvedantu.comlibretexts.org

The activating nature of these alkyl and alkenyl groups stems from two primary electronic effects:

Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbon atoms of the benzene ring. libretexts.orglibretexts.org Consequently, they donate electron density through the sigma (σ) bond network, increasing the nucleophilicity of the ring. Both the isopropyl and the butenyl groups exhibit this +I effect.

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ-bond into an adjacent empty or partially filled p-orbital or a π-orbital. The isopropyl group, with its secondary carbon attached to the ring, is particularly effective at donating electron density into the π-system of the benzene ring through hyperconjugation. This effect further enhances the electron density at the ortho and para positions. libretexts.org

Because both substituents are activating, they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In this 1,4-disubstituted molecule, the para positions are occupied. Therefore, electrophilic substitution is expected to occur at the four remaining ortho positions (carbons 2, 3, 5, and 6).

Hammett Correlation

The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of a benzene derivative in a given reaction. wikipedia.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these effects. wikipedia.orglibretexts.org

Substituent Constant (σ): Negative σ values indicate an electron-donating group, while positive values indicate an electron-withdrawing group. researchgate.net For reactions that are facilitated by increased electron density at the reaction center (those with a negative ρ value, like many electrophilic aromatic substitutions), substituents with negative σ values will increase the reaction rate.

Reaction Constant (ρ): A negative ρ value signifies that a positive charge develops in the transition state, which is stabilized by EDGs. rsc.org Conversely, a positive ρ value indicates a buildup of negative charge, which is stabilized by electron-withdrawing groups. wikipedia.org

Specific Hammett constants for the but-3-en-1-yl group are not commonly tabulated. However, by examining the constants for similar alkyl groups, a clear trend emerges. Alkyl groups are characterized by small, negative σ values, confirming their electron-donating nature.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Reference |

|---|---|---|---|

| -H (Reference) | 0.00 | 0.00 | libretexts.org |

| -CH₃ (Methyl) | -0.07 | -0.17 | viu.ca |

| -CH₂CH₃ (Ethyl) | -0.07 | -0.15 | pitt.edu |

| -CH(CH₃)₂ (Isopropyl) | -0.07 | -0.15 | pitt.edu |

Based on this data, both the isopropyl and the but-3-en-1-yl groups are expected to have negative σ_p values, indicating they activate the ring and would accelerate reactions with negative ρ values, such as nitration or Friedel-Crafts alkylation.

Hirshfeld Charges

Hirshfeld population analysis is a computational method for partitioning the electron density of a molecule among its constituent atoms. researchgate.net It provides a robust descriptor for predicting the regioselectivity and reactivity of electrophilic aromatic substitution reactions. researchgate.netnih.gov Studies have shown a strong correlation between the calculated Hirshfeld charge on a ring carbon atom and the activation energy barrier for electrophilic attack at that site; more negative charges correspond to lower barriers and higher reactivity. nih.govdatapdf.com

For this compound, a Hirshfeld charge analysis would be expected to show the following:

The carbon atoms directly attached to the substituents (ipso-carbons) would have a slight positive charge.

The carbon atoms ortho to the electron-donating substituents would exhibit the most negative Hirshfeld charges.

The carbon atoms meta to the substituents would have less negative (or slightly positive) charges compared to the ortho positions.

This charge distribution confirms that the ortho positions are the most nucleophilic sites and, therefore, the most susceptible to attack by an incoming electrophile. nih.gov

| Position on Benzene Ring | Expected Relative Hirshfeld Charge | Predicted Reactivity toward Electrophiles |

|---|---|---|

| C1 (ipso, attached to Butenyl) | Slightly Positive | Low |

| C2, C6 (ortho to Butenyl) | Most Negative | High |

| C3, C5 (ortho to Isopropyl) | Most Negative | High |

| C4 (ipso, attached to Isopropyl) | Slightly Positive | Low |

Aromaticity and Bonding Interaction Studies

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic, planar, conjugated systems like benzene. mdpi.com While substitution can influence the electronic structure of the benzene ring, it generally does not disrupt its aromatic character. The degree of aromaticity can be quantified using various computational indices. aip.orgresearchgate.net

Aromaticity Indices

Several theoretical measures are used to assess the effects of substituents on the aromaticity of the benzene ring: nih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. usu.edu A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic Kekulé structure. Electron-donating substituents like alkyl groups cause minor deviations in C-C bond lengths, leading to a HOMA value slightly less than 1, but the ring remains highly aromatic. bohrium.com

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). usu.edu Large negative NICS values are characteristic of aromatic systems, indicating a strong diatropic ring current induced by an external magnetic field. For this compound, the NICS values are expected to be strongly negative, confirming its aromatic nature, with only minor perturbations compared to unsubstituted benzene. bohrium.comscispace.com

| Compound | HOMA (Geometric Index) | NICS(1) (Magnetic Index, ppm) |

|---|---|---|

| Benzene (Reference) | 1.00 | ~ -10 to -12 |

| This compound (Predicted) | ~ 0.98 - 0.99 | ~ -9 to -11 |

Bonding Interaction Studies

Due to the flexibility of the but-3-en-1-yl chain, intramolecular interactions between the substituents and the π-system of the aromatic ring are possible. Specifically, weak, attractive C-H···π interactions may occur, where a hydrogen atom on the alkyl or alkenyl chain interacts with the electron-rich face of the benzene ring. researchgate.net These types of interactions, while individually weak, can influence the conformational preferences of the side chains. Computational studies on similar alkyl-substituted aromatic systems have demonstrated the presence and energetic significance of such non-covalent bonds. researchgate.net

Green Chemistry Applications for this compound Remain Largely Unexplored

Detailed scientific literature concerning the application of green chemistry principles to the synthesis and reactions of the specific chemical compound this compound is not currently available. While the twelve principles of green chemistry provide a robust framework for developing more sustainable chemical processes, their specific application to this particular compound has not been documented in accessible research.

The principles of green chemistry, established to guide chemists in designing more environmentally benign products and processes, include concepts such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals and solvents, increasing energy efficiency, utilizing renewable feedstocks, reducing unnecessary derivatization, and implementing catalysis.

Application of these principles to a specific compound like this compound would require detailed knowledge of its synthesis routes and reaction pathways. For instance, an analysis of atom economy —a measure of how many atoms from the reactants are incorporated into the final product—is contingent on a known, balanced chemical equation for its synthesis. Without established synthetic methods, a quantitative assessment of atom economy or waste prevention strategies cannot be performed.